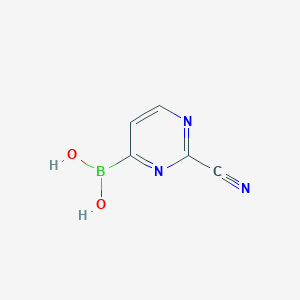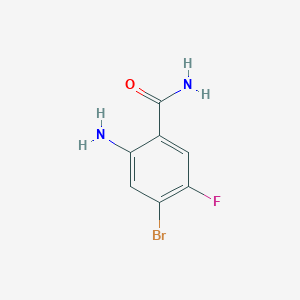
2,3,5,6-Tetrafluoro-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4,4’-bipyridine is an organic compound with the molecular formula C10H4F4N2. It is a derivative of bipyridine, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method is the homocoupling of 2,3,5,6-tetrafluoropyridine using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2,3,5,6-Tetrafluoro-4,4’-bipyridine often employs large-scale catalytic processes. These methods utilize palladium or nickel catalysts to facilitate the coupling reactions. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4,4’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, piperazine, and malononitrile are commonly used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-substituted 2,3,5,6-tetrafluoropyridine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4,4’-bipyridine involves its ability to form strong coordination bonds with metal ions. The fluorine atoms enhance the compound’s electron-withdrawing properties, making it an excellent ligand for metal complexes. These complexes can interact with various molecular targets and pathways, leading to diverse chemical and biological effects .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of 2,3,5,6-Tetrafluoro-4,4’-bipyridine.
4,4’-Bipyridine: The non-fluorinated parent compound, used widely in coordination chemistry.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: Another fluorinated derivative with similar reactivity.
Uniqueness: 2,3,5,6-Tetrafluoro-4,4’-bipyridine stands out due to its enhanced electron-withdrawing properties, which make it a more effective ligand in coordination chemistry compared to its non-fluorinated counterparts. This unique property allows for the formation of more stable and reactive metal complexes, expanding its utility in various applications .
Properties
Molecular Formula |
C10H4F4N2 |
|---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-1-3-15-4-2-5)8(12)10(14)16-9(7)13/h1-4H |
InChI Key |
GNBVZZQTHNGCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


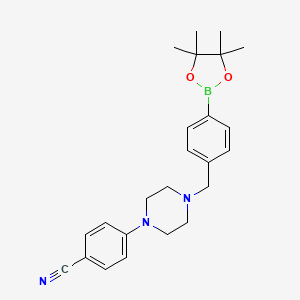
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)


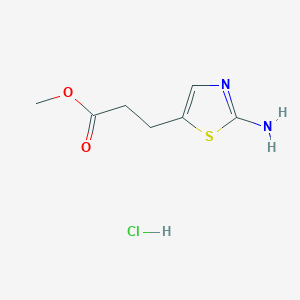

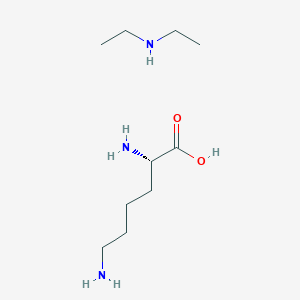

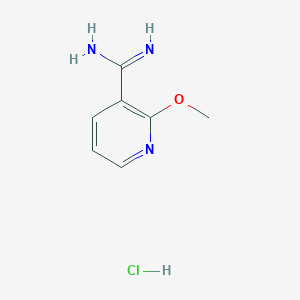
![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
